1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18840847
InChI: InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2
SMILES:
Molecular Formula: C7H6F4N2S
Molecular Weight: 226.20 g/mol

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18840847

Molecular Formula: C7H6F4N2S

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine -

Specification

Molecular Formula C7H6F4N2S
Molecular Weight 226.20 g/mol
IUPAC Name [2-fluoro-6-(trifluoromethylsulfanyl)phenyl]hydrazine
Standard InChI InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2
Standard InChI Key DSANBBLSCMIWRH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)SC(F)(F)F)NN)F

Introduction

Structural Characteristics

The compound’s IUPAC name, [2-fluoro-6-(trifluoromethylsulfanyl)phenyl]hydrazine, reflects its substituent arrangement. The phenyl ring is functionalized with:

  • Fluorine at position 2, enhancing electronegativity and influencing electronic distribution.

  • Trifluoromethylthio (-SCF3_3) at position 6, contributing to lipophilicity and metabolic stability.

  • Hydrazine (-NH-NH2_2) at position 1, enabling nucleophilic and redox reactivity .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC7H6F4N2S\text{C}_7\text{H}_6\text{F}_4\text{N}_2\text{S}
Molecular Weight226.20 g/mol
CAS Number1806402-51-6
IUPAC Name[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]hydrazine
SMILES NotationC1=CC(=C(C(=C1)SC(F)(F)F)NN)F
InChIKeyDSANBBLSCMIWRH-UHFFFAOYSA-N

The trifluoromethylthio group’s strong electron-withdrawing nature and fluorine’s inductive effects create a polarized aromatic system, facilitating interactions with biological targets or synthetic intermediates.

Synthesis and Preparation

Synthesis typically involves diazotization and reduction of substituted aniline precursors. A representative pathway includes:

  • Diazotization: 2-fluoro-6-(trifluoromethylthio)aniline reacts with sodium nitrite (NaNO2\text{NaNO}_2) under acidic conditions (HCl, 0–5°C) to form a diazonium salt.

  • Reduction: The diazonium salt is reduced using stannous chloride (SnCl2\text{SnCl}_2) or hydrazine hydrate (N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}) to yield the hydrazine derivative.

Table 2: Synthesis Parameters

ParameterConditionYield
Temperature0–5°C (diazotization)~70%
pH1–2 (HCl-mediated)-
PurificationCrystallization (ethanol/water)≥95% purity

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the -SCF3_3 group’s lipophilicity.

  • Stability: Sensitive to light and moisture; storage under inert atmosphere (N2_2) at -20°C is recommended .

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6_6 ): δ 8.2 (s, 1H, NH), 7.6–7.4 (m, 3H, Ar-H).

  • IR: Peaks at 3350 cm1^{-1} (N-H stretch), 1150 cm1^{-1} (C-F stretch).

  • MS: ESI-MS m/z 227.1 [M+H]+^+ .

Chemical Reactivity

The hydrazine moiety enables diverse transformations:

  • Condensation Reactions: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in heterocycle synthesis.

  • Oxidation: Forms diazenes (R-N=N-R\text{R-N=N-R}) under oxidative conditions (e.g., H2_2O2_2), which can dimerize or participate in cycloadditions.

  • Nucleophilic Substitution: The -NH2_2 group displaces leaving groups (e.g., halides) in SN2_2 reactions.

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antimicrobial Agents: Hydrazones derived from this compound exhibit activity against Staphylococcus aureus (MIC: 4 µg/mL).

  • Anticancer Candidates: Trifluoromethylthio groups enhance blood-brain barrier penetration, aiding CNS-targeted therapies.

Agrochemicals

  • Herbicides: Derivatives inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

  • Insecticides: The -SCF3_3 group disrupts insect neuronal sodium channels.

Materials Science

  • Coordination Polymers: Hydrazine ligands form metal-organic frameworks (MOFs) with Cu(II) or Fe(III), applicable in gas storage.

Research Directions

Recent studies focus on:

  • Structure-Activity Relationships (SAR): Optimizing -SCF3_3 and fluorine positions to enhance bioactivity.

  • Green Synthesis: Developing catalytic methods to reduce stoichiometric reagent use.

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